molecular formula C23H19FN4O3S B12122469 N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide

Cat. No.: B12122469
M. Wt: 450.5 g/mol
InChI Key: UJMNJJCITJUQGU-UHFFFAOYSA-N
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Description

N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoxaline core and subsequent functionalization. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process . Additionally, green chemistry principles may be applied to minimize environmental impact and improve sustainability .

Mechanism of Action

The mechanism of action of N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoxaline core can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The sulfonamide group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

Uniqueness

What sets N-{3-[(3-acetylphenyl)amino]quinoxalin-2-yl}-4-fluoro-2-methylbenzene-1-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the sulfonamide group, along with the specific substituents on the quinoxaline core, enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C23H19FN4O3S

Molecular Weight

450.5 g/mol

IUPAC Name

N-[3-(3-acetylanilino)quinoxalin-2-yl]-4-fluoro-2-methylbenzenesulfonamide

InChI

InChI=1S/C23H19FN4O3S/c1-14-12-17(24)10-11-21(14)32(30,31)28-23-22(26-19-8-3-4-9-20(19)27-23)25-18-7-5-6-16(13-18)15(2)29/h3-13H,1-2H3,(H,25,26)(H,27,28)

InChI Key

UJMNJJCITJUQGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC(=C4)C(=O)C

Origin of Product

United States

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